4-乙酰基-5-甲基-1-(4-甲苯基)-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

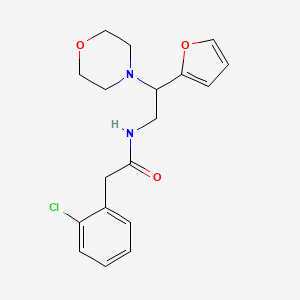

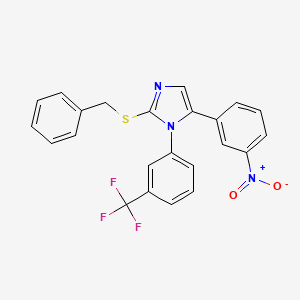

Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with specific substituents that include an ethyl ester group, a methyl group, and an acetyl group attached to the pyrazole ring, as well as a 4-methylphenyl group.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including regioselective acylation and alkylation reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstituted acetophenones . Another method involves the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling with different reagents to afford a variety of products . The reactivity of these compounds can be explored to synthesize a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. The acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, show different properties depending on the solvent and conditions used for acetylation . Additionally, the presence of intermolecular interactions such as hydrogen bonding and π-π stacking can affect the crystal packing and stability of these compounds .

科学研究应用

合成和表征

- 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯(与所要求的化学品类似的化合物)已通过三组分一锅缩合反应合成。该化合物使用各种技术(如红外、紫外-可见、核磁共振和单晶 X 射线衍射)进行表征。这些发现对于理解此类化合物的结构和光谱性质非常重要 (Viveka 等,2016)。

结构分析

- 已经对类似的吡唑衍生物(例如 5-甲基-1-苯基-1H-吡唑-4-羧酸)进行了详细的研究。这些研究涉及光谱方法和理论研究,以了解分子几何结构和电子结构,这对于这些化合物在各个领域的应用至关重要 (Viveka 等,2016)。

在腐蚀抑制中的应用

- 已经研究了吡唑衍生物(包括 6-氨基-3-甲基-4-(对甲苯基)-2,4-二氢吡喃[2,3,C]吡唑-5-羧酸乙酯等化合物)对金属的腐蚀抑制性能。这些研究包括重量分析和光谱方法,表明此类化合物在保护金属免受腐蚀方面的潜在工业应用 (Dohare 等,2017)。

在药物合成中的潜力

- 已经报道了与所要求的化学品密切相关的 5-乙酰基-1H-吡唑-3-羧酸乙酯的合成,作为合成达罗鲁胺等潜在药物的关键中间体。这个合成过程突出了此类化合物在制药工业中的作用 (Szilágyi 等,2022)。

抗菌和抗氧化活性

- 对 3-芳基-5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯等化合物的研究显示出有希望的抗菌和抗氧化活性。这些活性对于开发新的治疗剂和理解吡唑衍生物的生物学意义至关重要 (Umesha 等,2009)。

作用机制

Target of Action

This compound is a relatively new entity and its specific molecular targets are still under investigation .

Mode of Action

It is known that the compound interacts with its targets through a series of biochemical reactions . More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

It is likely that it interacts with multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Preliminary studies suggest that it may have potential anticancer and anti-inflammatory properties . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

属性

IUPAC Name |

ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-5-21-16(20)15-14(12(4)19)11(3)18(17-15)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNGNIGZSJGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)

![5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002194.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)

![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)

![4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3002202.png)

methanone](/img/structure/B3002207.png)

![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)